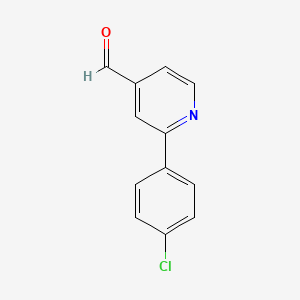

2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde

Description

2-(4-Chlorophenyl)isonicotinaldehyde is an organic compound with the molecular formula C12H7Cl2NO It is a derivative of isonicotinaldehyde, where a 4-chlorophenyl group is attached to the second position of the isonicotinaldehyde structure

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

2-(4-chlorophenyl)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C12H8ClNO/c13-11-3-1-10(2-4-11)12-7-9(8-15)5-6-14-12/h1-8H |

InChI Key |

BIZRLHIOSYNWCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=C2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde typically involves the condensation of 4-chlorobenzaldehyde with isonicotinic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(4-Chlorophenyl)isonicotinaldehyde can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: 2-(4-Chlorophenyl)isonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-(4-chlorophenyl)isonicotinic acid.

Reduction: Formation of 2-(4-chlorophenyl)isonicotinalcohol or 2-(4-chlorophenyl)isonicotinamines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)isonicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

- 2-(4-Bromophenyl)isonicotinaldehyde

- 2-(4-Methylphenyl)isonicotinaldehyde

- 2-(4-Nitrophenyl)isonicotinaldehyde

Comparison: 2-(4-Chlorophenyl)isonicotinaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different physicochemical properties, such as solubility and stability, as well as distinct biological activities.

Biological Activity

2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and an aldehyde functional group, making it a candidate for various pharmacological applications.

The compound has the following chemical characteristics:

- Molecular Formula : C12H9ClN2O

- Molecular Weight : 232.67 g/mol

- CAS Number : 100123-45-6

Biological Activities

Research indicates that 2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that pyridine derivatives, including this compound, can possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that related pyridine derivatives exhibit antiproliferative effects on cancer cell lines, including HeLa and K562 cells. These studies suggest that the presence of the chlorophenyl group may enhance the compound's activity against cancer cells by improving binding to biological targets .

The mechanism by which 2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde exerts its effects may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Receptor Binding : Its structural features allow for potential binding to cellular receptors, affecting signaling pathways related to cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including 2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde, against a panel of bacteria and fungi. Results indicated that compounds with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus.

- Anticancer Activity : In a study focused on the antiproliferative effects of pyridine-based compounds, 2-(4-Chloro-phenyl)-pyridine-4-carbaldehyde was tested against several cancer cell lines. The results showed that it inhibited cell growth with an IC50 value of approximately 15 µM in HeLa cells, indicating moderate potency.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-pyridine-4-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 4-chlorobenzaldehyde and aminopyridine derivatives. A common approach involves palladium- or copper-catalyzed coupling under inert atmospheres, with solvents like DMF or toluene . Critical parameters include catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and reaction time (12–24 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the aldehyde functionality. Yields range from 50–70% depending on substituent steric effects .

Q. How is 2-(4-chlorophenyl)-pyridine-4-carbaldehyde characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ 9.8–10.2 ppm) and aromatic ring connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+ ≈ 248.05). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹). Single-crystal X-ray diffraction, as demonstrated in related pyridine-carbaldehyde derivatives, provides unambiguous structural confirmation .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Methodological Answer : Due to the chlorophenyl group’s toxicity and potential aldehyde reactivity, strict PPE (gloves, lab coat, goggles) and fume hood use are required. Emergency measures include immediate eye washing (15+ minutes) for exposure and activated charcoal for ingestion . Waste must be segregated into halogenated organic containers. Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyridine ring influence the reactivity of 2-(4-chlorophenyl)-pyridine-4-carbaldehyde in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the aldehyde carbon, favoring nucleophilic attacks (e.g., Grignard or hydride additions). Steric hindrance from the 4-chlorophenyl group can slow reactions; computational modeling (DFT) predicts activation energies for adduct formation. Experimental validation via kinetic studies (e.g., monitoring by HPLC) under varying temperatures quantifies these effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Methodological Answer : Discrepancies in splitting patterns often arise from dynamic effects like restricted rotation of the chlorophenyl group. Variable-temperature NMR (VT-NMR) can identify conformational exchange. For example, coalescence temperatures near –40°C indicate rotational barriers. Comparative analysis with methyl-substituted analogs (e.g., 2-(4-methylphenyl)-pyridine-4-carbaldehyde) isolates steric vs. electronic contributions .

Q. How can computational chemistry optimize reaction pathways for synthesizing 2-(4-chlorophenyl)-pyridine-4-carbaldehyde derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state geometries for key steps (e.g., aldol condensations). Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases), prioritizing substitutions at the pyridine C-3 position. MD simulations (AMBER) assess binding stability, while QSAR models correlate logP values with antimicrobial IC₅₀ data .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity for chiral derivatives?

- Methodological Answer : Scale-up introduces side reactions (e.g., over-oxidation of the aldehyde). Asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) achieves enantioselectivity >90% ee, but requires rigorous solvent drying (molecular sieves) and inert gas purging. Continuous-flow reactors improve heat dissipation and reduce racemization risks compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.